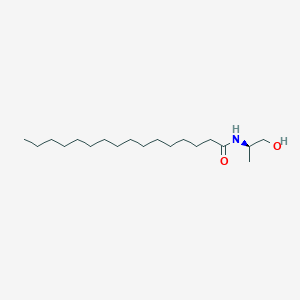

(R)-N-(1-Hydroxypropan-2-yl)palmitamide

説明

特性

IUPAC Name |

N-[(2R)-1-hydroxypropan-2-yl]hexadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(22)20-18(2)17-21/h18,21H,3-17H2,1-2H3,(H,20,22)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYVPKPNOVYCJAP-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@H](C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H39NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40576577 | |

| Record name | N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40576577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142128-47-0 | |

| Record name | N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40576577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-N-(1-Hydroxypropan-2-yl)palmitamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-N-(1-Hydroxypropan-2-yl)palmitamide, a chiral N-acyl propanolamine, has been identified as a substrate analog inhibitor of phospholipase A2 (PLA2), suggesting its potential as a modulator of inflammatory pathways. This technical guide provides a comprehensive overview of the known basic properties of this compound, drawing from available chemical data and the activities of structurally related molecules. Due to the limited specific research on this particular molecule, this document also incorporates general methodologies and plausible signaling pathways to guide future investigation.

Core Chemical and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | N-[(2R)-1-hydroxypropan-2-yl]hexadecanamide | [1][2] |

| CAS Number | 142128-47-0 | [1][2] |

| Molecular Formula | C₁₉H₃₉NO₂ | [1][3] |

| Molecular Weight | 313.52 g/mol | [2] |

| Canonical SMILES | CCCCCCCCCCCCCCCC(=O)N--INVALID-LINK--CO | [1] |

Note: Further empirical data such as melting point, boiling point, and solubility are not currently available in the public domain.

Synthesis Methodology

A specific, validated synthesis protocol for this compound is not detailed in published literature. However, based on general principles of organic chemistry for the formation of amides, a plausible synthetic route would involve the acylation of (R)-2-aminopropan-1-ol with palmitoyl (B13399708) chloride.

Proposed Experimental Protocol: Acylation of (R)-2-aminopropan-1-ol

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-2-aminopropan-1-ol in a suitable anhydrous aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

-

Base Addition: Add an appropriate base, such as triethylamine (B128534) or pyridine, to the solution to act as a scavenger for the hydrochloric acid byproduct.

-

Acylation: Cool the reaction mixture in an ice bath (0 °C). Slowly add a solution of palmitoyl chloride in the same solvent to the flask with continuous stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with dilute hydrochloric acid, water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Experimental Workflow for Synthesis

Caption: Proposed workflow for the synthesis of this compound.

Biological Activity: Phospholipase A2 Inhibition

This compound is described as a substrate analog inhibitor of phospholipase A2 (PLA2)[3][4]. PLA2 enzymes are critical in the inflammatory cascade as they catalyze the hydrolysis of phospholipids, leading to the release of arachidonic acid, a precursor to pro-inflammatory eicosanoids such as prostaglandins (B1171923) and leukotrienes.

General Experimental Protocol: Phospholipase A2 Inhibition Assay

A common method to assess PLA2 inhibition is a colorimetric assay using a thio-PC substrate.

-

Reagent Preparation:

-

Assay Buffer: Prepare a Tris-HCl buffer (pH 7.5-8.5) containing calcium chloride (CaCl₂), potassium chloride (KCl), and a detergent like Triton X-100.

-

Substrate Solution: Reconstitute a thio-PC substrate (e.g., diheptanoyl thio-PC) in the assay buffer.

-

DTNB (Ellman's Reagent): Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) in an appropriate buffer.

-

Enzyme Solution: Prepare a solution of the target PLA2 isoform in the assay buffer.

-

Inhibitor Stock: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.

-

-

Assay Procedure (96-well plate format):

-

Add the assay buffer to each well.

-

Add the inhibitor solution at various concentrations to the test wells. Add solvent control (e.g., DMSO) to the control wells.

-

Add the PLA2 enzyme solution to all wells except for the non-enzymatic control wells.

-

Add the DTNB solution to all wells.

-

Pre-incubate the plate at a controlled temperature (e.g., 37 °C) for a defined period.

-

Initiate the reaction by adding the substrate solution to all wells.

-

Monitor the change in absorbance at 405-425 nm over time using a plate reader. The rate of the reaction is proportional to the PLA2 activity.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition for each inhibitor concentration relative to the solvent control.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

-

Workflow for PLA2 Inhibition Assay

Caption: General workflow for a colorimetric phospholipase A2 inhibition assay.

Potential Signaling Pathways

As a putative PLA2 inhibitor, this compound would likely modulate signaling pathways downstream of PLA2 activation. By inhibiting the release of arachidonic acid, it could suppress the production of various inflammatory mediators.

Proposed Signaling Pathway Inhibition

Caption: Putative mechanism of action via inhibition of the phospholipase A2 pathway.

Conclusion and Future Directions

This compound is an intriguing molecule with potential anti-inflammatory properties stemming from its likely role as a phospholipase A2 inhibitor. However, the current body of scientific literature on this specific compound is sparse. Future research should focus on:

-

Definitive Synthesis and Characterization: Development and publication of a detailed, validated synthetic protocol and comprehensive characterization of its physicochemical properties.

-

In-depth Biological Evaluation: Rigorous in vitro and in vivo studies to confirm its inhibitory activity against various PLA2 isoforms, determine its potency and selectivity, and elucidate its full pharmacological profile.

-

Mechanism of Action Studies: Detailed investigation into the specific signaling pathways modulated by this compound to understand its cellular and physiological effects.

This technical guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this compound. The provided information and proposed methodologies offer a starting point for further investigation into this promising compound.

References

- 1. N-[(2R)-1-hydroxypropan-2-yl]hexadecanamide | 142128-47-0 | Buy Now [molport.com]

- 2. 142128-47-0 CAS|N-(2-HYDROXY-1R-METHYLETHYL)-HEXADECANAMIDE|生产厂家|价格信息 [m.chemicalbook.com]

- 3. Buy N-[(2R)-1-Hydroxypropan-2-yl]hexadecanamide | 142128-47-0 [smolecule.com]

- 4. This compound | Medical Billing and Coding [medicalbillingandcodingcertification.net]

Synthesis of Chiral N-Acyl-L-alaninols: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral N-acyl-L-alaninols are pivotal structural motifs and versatile chiral building blocks in the synthesis of pharmaceuticals and other biologically active molecules. Their inherent chirality, derived from the readily available amino acid L-alanine, makes them highly valuable synthons for asymmetric synthesis. This technical guide provides a comprehensive overview of the primary synthetic strategies for preparing enantiomerically pure N-acyl-L-alaninols. It details key methodologies, including the reduction of N-acylated L-alanine and its esters, asymmetric catalytic hydrogenation, and enzymatic transformations. This guide is intended to serve as a practical resource, offering detailed experimental protocols, comparative quantitative data, and visual workflows to aid researchers in the efficient and stereoselective synthesis of these important compounds.

Core Synthetic Strategies

The synthesis of chiral N-acyl-L-alaninols predominantly relies on the stereospecific reduction of a carboxyl group from an N-acylated L-alanine precursor. The high enantiopurity of the starting L-alanine is typically transferred to the final product, making this a robust and widely used approach. The primary strategies can be categorized as follows:

-

Reduction of N-Acyl-L-alanine: This direct approach involves the acylation of L-alanine followed by the reduction of the carboxylic acid to a primary alcohol. This method requires potent reducing agents.

-

Reduction of N-Acyl-L-alanine Esters: A more common and often milder approach involves the initial esterification of N-acyl-L-alanine, followed by reduction of the ester to the alcohol. This two-step process can offer advantages in terms of solubility and reactivity.

-

Catalytic Asymmetric Synthesis: This advanced strategy employs chiral catalysts to achieve high enantioselectivity in the reduction of prochiral precursors or in dynamic kinetic resolutions.

-

Enzymatic Synthesis: Biocatalysis offers a green and highly selective alternative, utilizing enzymes to catalyze the formation of N-acyl-L-alaninols under mild conditions.

General Synthesis Workflow

The most common chemical pathway for the synthesis of N-acyl-L-alaninols involves a three-step sequence: esterification of L-alanine, N-acylation, and subsequent reduction of the ester.

Data Presentation: Comparison of Synthetic Methods

The choice of synthetic method depends on factors such as the desired acyl group, scale, and available reagents. The following tables summarize quantitative data for various approaches.

Table 1: Reduction of N-Acyl-L-alanine Derivatives

| N-Acyl Group | Starting Material | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |

| Boc | N-Boc-L-alanine Methyl Ester | NaBH₄ / CaCl₂ | Methanol (B129727) / THF | 70 | 15-20 | 95.8 | [1] |

| Cbz | N-Cbz-L-alanine | LiAlH₄ | THF | Reflux | 16 | 70 | [2] |

| Benzoyl | N-Benzoyl-L-valine | LiAlH₄ | THF | Reflux | 16 | 76 | [2] |

| Acetyl | N-Acetyl-L-alanine | - | - | - | - | - | - |

| Benzyl | L-Alaninol + Benzaldehyde | NaBH₄ | Methanol | 0 to 25 | 18 | 60 | [3] |

Table 2: Catalytic and Enzymatic Synthesis

| Method | Substrate | Catalyst/Enzyme | Conditions | Yield (%) | Enantiomeric Excess (ee%) | Ref. |

| Catalytic Hydrogenation | L-Alanine | Rh-MoOₓ/SiO₂ | Water, H₂ | 90-94 | >99 | [4] |

| Asymmetric Hydrogenation | Racemic α-amino esters | Ruthenabicyclic complexes | 15 atm H₂, 25°C | - | up to 96 | [5] |

| Enzymatic Acylation | L-Arginine + Lauric Acid | Acylase I | Glycerol-water, 37°C, 144h | 82 (conversion) | - | [6] |

Experimental Protocols

Synthesis of N-Boc-L-alaninol via Ester Reduction[1]

This protocol outlines a three-step synthesis starting from L-alanine, involving esterification, N-protection with a Boc group, and subsequent reduction.

Step 1: Preparation of L-Alanine Methyl Ester Hydrochloride

-

Setup: To a 2L three-neck flask containing 600 mL of methanol, add 107 g of L-alanine.

-

Reaction: Mechanically stir the mixture and cool in an ice bath. Slowly add 131 mL of thionyl chloride dropwise. Set up a gas absorption device.

-

Reflux: Heat the reaction to reflux for 5-8 hours. Monitor the reaction completion by TLC.

-

Work-up: Evaporate the methanol under reduced pressure. Wash the residue with toluene (B28343) (3 x 120 mL) and evaporate the remaining toluene under reduced pressure to obtain the product as a white solid.

-

Yield: 99.6%

-

Step 2: Preparation of N-Boc-L-alanine Methyl Ester

-

Setup: In a 2L three-neck flask, combine 167 g of L-alanine methyl ester hydrochloride, 242 g of triethylamine, and 1L of dichloromethane (B109758).

-

Reaction: Slowly add 313 g of di-tert-butyl dicarbonate, followed by an additional 200 mL of dichloromethane. Stir at room temperature for 5 hours.

-

Work-up: Quench the reaction with water. Separate the dichloromethane layer and extract the aqueous phase with dichloromethane (2 x 500 mL).

-

Purification: Combine the organic phases, wash with water, and dry over anhydrous sodium sulfate. Evaporate the solvent to yield the product as a red liquid.

-

Yield: 92.2%

-

Step 3: Preparation of N-Boc-L-alaninol

-

Setup: To a 2L three-neck flask, add 134 g of crushed calcium chloride, 400 mL of methanol, and 500 mL of tetrahydrofuran (B95107). Cool the mixture in an ice bath.

-

Addition of Reducing Agent: After stirring for 30 minutes, add 92 g of sodium borohydride (B1222165) in batches.

-

Reduction: Slowly add 224 g of N-Boc-L-alanine methyl ester (dissolved in 200 mL of THF). Gradually raise the temperature to 70°C and maintain for 15-20 hours.

-

Work-up: Pour the reaction mixture into a large volume of ice water and filter the solid residue. Wash the residue with dichloromethane (3 x 500 mL).

-

Extraction: Separate the organic layer from the filtrate and extract the aqueous layer with dichloromethane (2 x 1L).

-

Purification: Combine all organic layers, wash with water, and dry over anhydrous sodium sulfate. Evaporate the solvent to obtain N-Boc-L-alaninol as a white solid.

-

Yield: 95.8%

-

Synthesis of N-Cbz-L-alaninol via Direct Reduction of the N-Protected Acid[2]

This protocol describes the direct reduction of N-Cbz-L-alanine using lithium aluminum hydride (LiAlH₄).

Materials:

-

N-Cbz-L-alanine

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Water

-

15% Sodium hydroxide (B78521) solution

-

Ethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser under a nitrogen atmosphere, suspend LiAlH₄ in anhydrous THF.

-

Addition of Substrate: Add a solution of N-Cbz-L-alanine in anhydrous THF dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, reflux the mixture for 16 hours.

-

Quenching: Cool the reaction mixture in an ice bath and cautiously quench by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again.

-

Work-up: Stir the resulting mixture for 30 minutes, then filter the white precipitate.

-

Extraction: Wash the filter cake with ethyl ether. Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by distillation under vacuum or by recrystallization.

-

Yield: ~70% (based on reduction of L-alanine to L-alaninol, adaptable for N-protected versions).

-

Signaling Pathways and Logical Relationships

The synthesis of N-acyl-L-alaninols can be viewed as a series of chemical transformations where the choice of reagents dictates the efficiency and outcome. The following diagram illustrates the decision-making process based on the desired protecting group and reduction method.

Conclusion

The synthesis of chiral N-acyl-L-alaninols is a well-established field with a variety of reliable methods available to researchers. The choice of the synthetic route is often dictated by the specific N-acyl group, the desired scale of the reaction, and the availability of reagents and equipment. The reduction of N-protected L-alanine esters remains one of the most versatile and high-yielding approaches. For syntheses requiring milder conditions or high atom economy, catalytic hydrogenation and enzymatic methods present excellent alternatives. This guide provides a foundational understanding and practical protocols to enable the successful synthesis of these valuable chiral building blocks for applications in drug discovery and development.

References

- 1. guidechem.com [guidechem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. N-BENZYL-L-ALANINOL synthesis - chemicalbook [chemicalbook.com]

- 4. Catalytic hydrogenation of amino acids to amino alcohols with complete retention of configuration - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Asymmetric Hydrogenation of α-Amino Esters into Optically Active β-Amino Alcohols through Dynamic Kinetic Resolution Catalyzed by Ruthenabicyclic Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Dawn of a New Era in Signaling: A Technical Guide to the Discovery and Isolation of Novel N-Acyl Amides

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of lipidomics has unveiled a diverse class of signaling molecules, the N-acyl amides (NAAs), which are increasingly recognized for their pivotal roles in a myriad of physiological and pathological processes. From modulating inflammation and pain to influencing cell migration and neurotransmission, the therapeutic potential of these lipid mediators is profound. This technical guide provides an in-depth exploration of the methodologies for the discovery and isolation of novel N-acyl amides, offering a comprehensive resource for researchers dedicated to harnessing their potential in drug development.

Unveiling Nature's Arsenal: Isolation of N-Acyl Amides from Natural Sources

Natural products remain a rich reservoir for the discovery of novel bioactive compounds. N-acyl amides are ubiquitously found in bacteria, fungi, plants, and mammalian tissues. The isolation of these molecules necessitates a systematic approach, beginning with extraction and progressing through various chromatographic purification stages.

Extraction of N-Acyl Amides

The initial step involves the extraction of lipids from the biological matrix. A common method is the Bligh-Dyer extraction, which utilizes a chloroform (B151607)/methanol (B129727)/water solvent system to partition lipids from other cellular components.

Experimental Protocol: Bligh-Dyer Lipid Extraction

-

Homogenization: Homogenize the biological sample (e.g., bacterial cell pellet, plant tissue) in a mixture of chloroform and methanol (1:2, v/v).

-

Phase Separation: Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water of 2:2:1.8.

-

Centrifugation: Centrifuge the mixture to separate the phases. The lower chloroform layer will contain the lipids, including N-acyl amides.

-

Drying: Carefully collect the lower organic phase and evaporate the solvent under a stream of nitrogen gas.

-

Storage: Store the dried lipid extract at -80°C until further processing.

Purification by Column Chromatography

The crude lipid extract is a complex mixture requiring further separation. Column chromatography, particularly using silica (B1680970) gel, is a fundamental technique for the initial fractionation of N-acyl amides.

Experimental Protocol: Silica Gel Column Chromatography

-

Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.

-

Sample Loading: Dissolve the dried lipid extract in a minimal volume of the initial mobile phase and load it onto the column.

-

Elution: Elute the column with a gradient of increasing solvent polarity, starting with a non-polar solvent like hexane (B92381) and gradually introducing a more polar solvent such as ethyl acetate (B1210297) or methanol.

-

Fraction Collection: Collect fractions of the eluate and monitor the separation using thin-layer chromatography (TLC).

-

Analysis: Pool fractions containing the desired N-acyl amides based on their TLC profiles for further purification or characterization.

The Chemist's Craft: Synthesis of Novel N-Acyl Amides

Chemical synthesis provides a powerful avenue for generating novel N-acyl amides with tailored structures, enabling the exploration of structure-activity relationships and the production of compounds in larger quantities for biological testing.

Amide Bond Formation via Acyl Chlorides

A classic and widely used method for amide synthesis is the reaction of an amine with an acyl chloride. This method is generally high-yielding and proceeds under mild conditions.[1][][3][4]

Experimental Protocol: Synthesis of N-Acyl Amide from Acyl Chloride

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA) (1.1-1.5 equivalents), to the solution.

-

Cooling: Cool the reaction mixture to 0°C using an ice bath.

-

Acyl Chloride Addition: Slowly add the acyl chloride (1.0 equivalent) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., DCM). Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.[1]

Enzyme-Catalyzed Synthesis

Biocatalysis offers a green and highly selective alternative for the synthesis of N-acyl amides.[5][6][7][8] Enzymes such as lipases and acyltransferases can catalyze the formation of amide bonds under mild conditions, often with high stereoselectivity.[9][10] A notable example is the use of the TamA adenylation (ANL) domain, which can be used to generate a range of acyl adenylates that are then captured by various amines to produce N-acyl amides.[5][6][7][8]

Experimental Protocol: Enzymatic Synthesis using TamA ANL Domain

-

Reaction Mixture: Prepare a reaction mixture containing the fatty acid substrate, ATP, MgCl₂, the amine nucleophile, and the purified TamA ANL domain enzyme in a suitable buffer (e.g., Tris-HCl).

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period (e.g., 2-24 hours).

-

Reaction Quenching: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) or by heat inactivation of the enzyme.

-

Extraction: Extract the product from the aqueous reaction mixture using an appropriate organic solvent.

-

Purification and Analysis: Purify the N-acyl amide product using high-performance liquid chromatography (HPLC) and confirm its identity using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Characterization of Novel N-Acyl Amides

The structural elucidation of novel N-acyl amides is crucial for understanding their biological function. A combination of spectroscopic techniques is employed for this purpose.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass and elemental composition of the molecule. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that help to identify the acyl chain and the amine head group.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for determining the precise arrangement of atoms within the molecule, including the stereochemistry.[12][13] Techniques like COSY, HSQC, and HMBC provide detailed information about the connectivity of atoms.

Quantitative Data Summary

The following tables summarize quantitative data for the synthesis and identification of representative N-acyl amides.

Table 1: Synthesis Yields of Selected N-Acyl Amides

| N-Acyl Amide | Synthesis Method | Yield (%) | Reference |

| N-Dodecanoyl-L-histidine | Enzymatic (TamA ANL) | Not specified | [7] |

| N-Acyl-ornithines | Heterologous expression (NmNAT) | Not specified | [11] |

| N-Acyl-lysines | Heterologous expression (NmNAT) | Not specified | [11] |

| Various Imides | N-acylation of amides | 50-98 | [14] |

| N-lauroyl-L-alanine | Carbonyl diimidazole (CDI) activation | High | [15] |

Table 2: Mass Spectrometry Data for Novel N-Acyl Amides from Neisseria meningitidis

| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Observed m/z [M+H]⁺ |

| N-3-hydroxypalmitoyl-ornithine | C₂₁H₄₂N₂O₄ | 387.3166 | 387.3163 |

| N-3-hydroxypalmitoyl-lysine | C₂₂H₄₄N₂O₄ | 401.3323 | 401.3320 |

Data extracted from Reference[11].

Signaling Pathways of N-Acyl Amides

N-acyl amides exert their biological effects by interacting with various cellular targets, most notably G-protein coupled receptors (GPCRs).[11][16] Understanding these signaling pathways is critical for elucidating their mechanism of action and for designing targeted therapeutics.

N-Acyl Amides and S1PR4 Signaling

Recent studies have shown that certain N-acyl amides, such as those produced by Neisseria meningitidis, can act as agonists of the sphingosine-1-phosphate receptor 4 (S1PR4).[11][16] This interaction can modulate immune responses, for instance, by suppressing the pro-inflammatory interleukin-17A+ population in T cells.[11][16]

Caption: S1PR4 signaling pathway activated by N-acyl amides.

Biosynthesis of N-Acylethanolamines (NAEs)

N-acylethanolamines (NAEs), a prominent class of N-acyl amides, are synthesized through a multi-step enzymatic pathway. This pathway begins with the transfer of an acyl chain to phosphatidylethanolamine (B1630911) (PE) to form N-acyl-phosphatidylethanolamine (NAPE), which is then hydrolyzed to produce the NAE.[17]

Caption: Biosynthetic pathway of N-acylethanolamines (NAEs).

Experimental Workflow for Discovery and Isolation

The overall process of discovering and isolating novel N-acyl amides can be visualized as a systematic workflow, from sample collection to final characterization and biological testing.

Caption: Workflow for the discovery and isolation of novel N-acyl amides.

This guide provides a foundational understanding of the key methodologies in the exciting field of N-acyl amide research. The detailed protocols, data summaries, and pathway visualizations are intended to empower researchers to explore this promising class of molecules and unlock their full therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Amide Synthesis [fishersci.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of N-acyl amide natural products using a versatile adenylating biocatalyst - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis of N-acyl amide natural products using a versatile adenylating biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Synthesis of N-acyl amide natural products using a versatile adenylating biocatalyst | Semantic Scholar [semanticscholar.org]

- 9. Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. N-acyl Amides from Neisseria meningitidis and Their Role in Sphingosine Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. N-Acyl Amides from Neisseria meningitidis and Their Role in Sphingosine Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

(R)-N-(1-Hydroxypropan-2-yl)palmitamide: An In-depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-N-(1-Hydroxypropan-2-yl)palmitamide, also known as R-palmitoyl-(1-methyl) ethanolamide (MePEA1), is a synthetic analog of the endogenous fatty acid amide, Palmitoylethanolamide (B50096) (PEA). Emerging research indicates its potential as a therapeutic agent, particularly in the management of inflammation and pain. Its mechanism of action is believed to be multifaceted, primarily involving the modulation of key cellular signaling pathways implicated in inflammatory responses and nociception. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, drawing on available data for the compound and its close structural analog, PEA. It includes a summary of quantitative data, detailed experimental protocols for relevant assays, and visualizations of key signaling pathways to support further research and drug development efforts.

Introduction

This compound (CAS 142128-47-0) is a chiral molecule featuring a palmitic acid backbone amide-linked to (R)-1-amino-2-propanol.[1] Its structure is highly similar to Palmitoylethanolamide (PEA), a well-characterized endogenous lipid mediator with demonstrated anti-inflammatory, analgesic, and neuroprotective properties.[2] The introduction of a methyl group on the ethanolamine (B43304) moiety in this compound is hypothesized to confer greater metabolic stability by rendering the molecule more resistant to enzymatic hydrolysis, potentially leading to a longer duration of action and enhanced potency in vivo.[3][4]

The primary mechanism of action of PEA and its analogs is thought to involve a multi-target approach, influencing several key signaling pathways rather than a single receptor. This includes agonism of the nuclear receptor Peroxisome Proliferator-Activated Receptor alpha (PPARα), indirect modulation of the endocannabinoid system through inhibition of Fatty Acid Amide Hydrolase (FAAH), and potential interactions with Transient Receptor Potential Vanilloid 1 (TRPV1) channels and the orphan G protein-coupled receptor GPR55.[1][5][6][7] This guide will delve into these mechanisms, presenting the available data and methodologies for their investigation.

Core Mechanisms of Action

The biological activity of this compound is understood through its interaction with multiple cellular targets.

Peroxisome Proliferator-Activated Receptor alpha (PPARα) Agonism

PPARα is a nuclear receptor that functions as a transcription factor, playing a crucial role in the regulation of lipid metabolism and inflammation.[8][9][10] Activation of PPARα leads to the transcriptional upregulation of genes involved in fatty acid oxidation and the downregulation of pro-inflammatory signaling pathways.

This compound, as an analog of PEA, is presumed to be a direct agonist of PPARα. Molecular docking studies of PEA and its analogs to the ligand-binding domain of PPARα suggest a similar binding mode.[1]

dot

Caption: PPARα Signaling Pathway Activation.

Indirect Endocannabinoid System Modulation via Fatty Acid Amide Hydrolase (FAAH) Inhibition

FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA) and other fatty acid amides, including PEA.[3] By acting as a substrate and potential inhibitor of FAAH, this compound can increase the endogenous levels of anandamide. This elevation of anandamide leads to enhanced activation of cannabinoid receptors (CB1 and CB2), thereby producing analgesic and anti-inflammatory effects without directly binding to these receptors. This is often referred to as the "entourage effect." The methyl group in this compound is thought to protect the molecule from hydrolysis by FAAH, potentially leading to a more sustained increase in endocannabinoid levels.[4]

dot

Caption: Indirect Endocannabinoid Modulation.

Transient Receptor Potential Vanilloid 1 (TRPV1) Channel Modulation

TRPV1 is a non-selective cation channel that plays a crucial role in the sensation of pain and heat.[5][11] While not a direct agonist, PEA has been shown to potentiate the activity of anandamide at TRPV1 channels.[7] This potentiation can contribute to the overall analgesic effects. This compound may share this modulatory role.

dot

Caption: TRPV1 Channel Modulation.

G Protein-Coupled Receptor 55 (GPR55) Agonism

GPR55 is an orphan G protein-coupled receptor that has been implicated in various physiological processes, including inflammation and pain.[12][13] PEA has been identified as a GPR55 agonist.[7] Activation of GPR55 can lead to an increase in intracellular calcium and downstream signaling cascades that may contribute to the pharmacological effects of this compound.

dot

Caption: GPR55 Signaling Pathway.

Quantitative Data

Specific quantitative data for the biological activity of this compound is not extensively available in the public domain. The following table summarizes the available data for the parent compound, Palmitoylethanolamide (PEA), which is expected to have a similar pharmacological profile.

| Target | Assay Type | Species | Value | Reference |

| PPARα | Transactivation Assay | Human | EC₅₀: 3.1 µM | [1] |

| FAAH | Hydrolysis Assay | Rat | Substrate | [6] |

| GPR55 | GTPγS Binding Assay | Human | Agonist | [12] |

| TRPV1 | Calcium Influx Assay | Human | Potentiator of AEA | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to elucidating the mechanism of action of this compound.

FAAH Inhibition Assay (Fluorometric)

Objective: To determine the in vitro inhibitory activity of this compound against Fatty Acid Amide Hydrolase.

Principle: This assay measures the hydrolysis of a fluorogenic FAAH substrate, which releases a fluorescent product. The reduction in fluorescence in the presence of the test compound indicates FAAH inhibition.

Materials:

-

Recombinant human or rat FAAH

-

FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

-

FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)

-

Test compound: this compound

-

Reference inhibitor (e.g., URB597)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compound and reference inhibitor in DMSO.

-

In a 96-well plate, add the assay buffer.

-

Add the test compound or reference inhibitor to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.

-

Add the FAAH enzyme solution to all wells except the no-enzyme control.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the FAAH substrate solution to all wells.

-

Immediately measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) in kinetic mode at 37°C for 30-60 minutes.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

-

Determine the percent inhibition for each concentration of the test compound and calculate the IC₅₀ value using a suitable software.

dot

Caption: FAAH Inhibition Assay Workflow.

PPARα Transactivation Assay

Objective: To determine the ability of this compound to activate the Peroxisome Proliferator-Activated Receptor alpha.

Principle: This cell-based assay utilizes a reporter gene (e.g., luciferase) under the control of a promoter containing PPAR response elements (PPREs). Activation of PPARα by a ligand leads to the expression of the reporter gene, which can be quantified.

Materials:

-

A suitable cell line (e.g., HEK293T, HepG2)

-

Expression plasmid for human or murine PPARα

-

Reporter plasmid containing PPREs upstream of a luciferase gene

-

Transfection reagent

-

Cell culture medium and supplements

-

Test compound: this compound

-

Reference agonist (e.g., GW7647)

-

Luciferase assay system

-

Luminometer

Procedure:

-

Co-transfect the cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid. A control plasmid (e.g., expressing Renilla luciferase) can be co-transfected for normalization of transfection efficiency.

-

After 24 hours, treat the transfected cells with various concentrations of the test compound or reference agonist. Include a vehicle control.

-

Incubate the cells for another 24 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Plot the fold induction of luciferase activity against the concentration of the test compound and determine the EC₅₀ value.

dot

Caption: PPARα Transactivation Assay Workflow.

TRPV1 Calcium Influx Assay

Objective: To assess the modulatory effect of this compound on TRPV1 channel activity.

Principle: This assay measures changes in intracellular calcium concentration ([Ca²⁺]i) in cells expressing TRPV1. Activation of TRPV1 leads to an influx of calcium, which is detected by a calcium-sensitive fluorescent dye.

Materials:

-

Cell line stably expressing human or rodent TRPV1 (e.g., HEK293-TRPV1)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium)

-

TRPV1 agonist (e.g., capsaicin, anandamide)

-

Test compound: this compound

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader with a fluidics module or a fluorescence microscope

Procedure:

-

Seed the TRPV1-expressing cells in the 96-well plate and allow them to adhere overnight.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

-

Wash the cells to remove excess dye.

-

To assess for agonistic activity, add various concentrations of the test compound and measure the fluorescence over time.

-

To assess for modulatory (potentiating) activity, pre-incubate the cells with the test compound for a short period, and then add a sub-maximal concentration of a known TRPV1 agonist (e.g., anandamide). Measure the fluorescence response.

-

Analyze the data by calculating the change in fluorescence intensity or the area under the curve. Compare the response in the presence and absence of the test compound.

dot

References

- 1. Synthesis, Molecular Modeling and Biological Evaluation of Metabolically Stable Analogues of the Endogenous Fatty Acid Amide Palmitoylethanolamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. accurateclinic.com [accurateclinic.com]

- 3. biomarker.hu [biomarker.hu]

- 4. caymanchem.com [caymanchem.com]

- 5. Methyl palmitate | CAS#:112-39-0 | Chemsrc [chemsrc.com]

- 6. researchgate.net [researchgate.net]

- 7. The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Functional Assay for GPR55: Envision Protocol | Springer Nature Experiments [experiments.springernature.com]

- 9. L-Alaninol | 2749-11-3 | Benchchem [benchchem.com]

- 10. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Biological Landscape of N-Palmitoyl Amino Alcohols: A Technical Guide for Researchers

Abstract

N-palmitoyl amino alcohols are a class of endogenous bioactive lipids that play crucial roles in a multitude of physiological and pathological processes. This technical guide provides an in-depth exploration of the biological significance of these molecules, with a primary focus on N-palmitoylethanolamine (PEA), N-palmitoylglycine (NPG), and N-palmitoylserine (NPS). It is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of their signaling pathways, metabolism, and therapeutic potential. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of complex biological interactions to facilitate a deeper understanding of this important class of signaling lipids.

Introduction

N-acyl amides are a diverse family of lipid signaling molecules, and among them, N-palmitoyl amino alcohols have garnered significant attention for their roles in inflammation, pain perception, and neuroprotection. These compounds are characterized by a palmitic acid molecule linked via an amide bond to an amino alcohol. The most extensively studied member of this family is N-palmitoylethanolamine (PEA), an endogenous fatty acid amide that is produced on demand in response to tissue injury and stress. Other notable members include N-palmitoylglycine (NPG) and N-palmitoylserine (NPS), each exhibiting unique biological activities. This guide will delve into the core aspects of their biochemistry, pharmacology, and the experimental methodologies used to study them.

Biosynthesis and Metabolism

The endogenous levels of N-palmitoyl amino alcohols are tightly regulated by a balance of biosynthesis and degradation.

Biosynthesis: The primary route for the synthesis of N-palmitoylethanolamine (PEA) involves the hydrolysis of its membrane phospholipid precursor, N-palmitoyl-phosphatidylethanolamine (NPPE), by N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD).

Degradation: The biological activity of N-palmitoyl amino alcohols is terminated through enzymatic hydrolysis. The two key enzymes responsible for their degradation are:

-

Fatty Acid Amide Hydrolase (FAAH): A serine hydrolase that degrades a broad range of fatty acid amides, including PEA. FAAH is an integral membrane protein.

-

N-acylethanolamine-hydrolyzing Acid Amidase (NAAA): A lysosomal cysteine hydrolase that shows a preference for saturated N-acylethanolamines like PEA. NAAA has an optimal pH of 4.5-5.

Inhibition of these enzymes, particularly FAAH, leads to an increase in the endogenous levels of N-acylethanolamines, which can produce analgesic, anxiolytic, and anti-inflammatory effects.

Signaling Pathways and Molecular Targets

N-palmitoyl amino alcohols exert their biological effects by interacting with a variety of cellular targets. Their signaling pathways are complex and often involve both direct receptor activation and indirect modulation of other signaling systems.

Peroxisome Proliferator-Activated Receptor-Alpha (PPAR-α)

A primary target for PEA is the nuclear receptor PPAR-α. Activation of PPAR-α by PEA leads to the regulation of gene expression involved in lipid metabolism and inflammation. This interaction is crucial for the anti-inflammatory and neuroprotective effects of PEA. PEA selectively activates PPAR-α in vitro with an EC50 value of 3.1 ± 0.4 μM.

Figure 1: PPAR-α signaling pathway activated by PEA.

G Protein-Coupled Receptor 55 (GPR55)

GPR55, an orphan G protein-coupled receptor, has been identified as another target for PEA. GPR55 activation is coupled to Gα13 and leads to the stimulation of RhoA, which in turn can influence various cellular processes, including cytoskeletal rearrangement. The activation of GPR55 can also lead to an increase in intracellular calcium.

Figure 2: GPR55 signaling cascade.

Endocannabinoid System (ECS) "Entourage Effect"

While PEA does not bind directly to the canonical cannabinoid receptors CB1 and CB2 with high affinity, it can potentiate the effects of endocannabinoids like anandamide (B1667382) (AEA) through an "entourage effect". PEA achieves this by competing for the same degrading enzymes, primarily FAAH, thereby increasing the synaptic levels and lifespan of AEA.

Figure 3: The "entourage effect" of PEA on the endocannabinoid system.

N-Palmitoyl Glycine (B1666218) (NPG) and Calcium Influx

N-palmitoyl glycine (NPG) has been identified as an endogenous lipid that modulates calcium influx in sensory neurons. This action is pertussis toxin-sensitive, suggesting the involvement of a Gi/o-coupled G protein-coupled receptor. The influx of calcium can subsequently lead to the production of nitric oxide (NO).

Quantitative Data

The following tables summarize key quantitative data related to the biological activity of N-palmitoyl amino alcohols.

Table 1: Receptor Activation and Enzyme Inhibition

| Compound | Target | Assay Type | Value (IC50/EC50/Ki/Km) | Reference(s) |

| N-Palmitoylethanolamine (PEA) | PPAR-α | In vitro activation | 3.1 ± 0.4 µM (EC50) | |

| N-Palmitoylethanolamine (PEA) | GPR55 | GTPγS binding | 4 nM (EC50) | |

| N-Palmitoyl Glycine (NPG) | Calcium Influx (F-11 cells) | Calcium mobilization | 5.5 µM (EC50) | |

| URB597 (FAAH Inhibitor) | FAAH | In vitro inhibition | 4.6 nM (IC50) | |

| ARN077 (NAAA Inhibitor) | NAAA (human) | In vitro inhibition | 7 nM (IC50) | |

| N-Palmitoylethanolamine (PEA) | NAAA (rat) | Michaelis-Menten kinetics | 19.8 µM (Km) |

Table 2: Endogenous Tissue Concentrations

| Compound | Tissue | Species | Concentration (pmol/g) | Reference(s) |

| N-Palmitoyl Glycine (NPG) | Skin | Rat | ~1600 | |

| N-Palmitoyl Glycine (NPG) | Brain | Rat | ~50 |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of N-palmitoyl amino alcohols.

Protocol for In Vitro FAAH Inhibition Assay

This protocol describes a fluorometric assay to measure the inhibition of FAAH.

Materials:

-

Recombinant human or rat FAAH

-

FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

-

Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)

-

Test inhibitor (e.g., URB597) and solvent (e.g., DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Enzyme Preparation: Thaw the FAAH enzyme on ice and dilute to the desired concentration in FAAH Assay Buffer.

-

Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in the assay buffer. Include a solvent control.

-

Assay Plate Setup:

-

100% Activity Wells: Add assay buffer, diluted FAAH, and solvent.

-

Inhibitor Wells: Add assay buffer, diluted FAAH, and inhibitor dilutions.

-

Background Wells: Add assay buffer and solvent (no enzyme).

-

-

Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add the fluorogenic FAAH substrate to all wells to start the reaction.

-

Measurement: Immediately measure the fluorescence intensity (Excitation: ~340-360 nm, Emission: ~450-465 nm) kinetically over 30 minutes at 37°C.

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Determine the initial reaction rates (slope of the linear portion of the fluorescence vs. time curve).

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% activity control.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

-

Figure 4: Experimental workflow for an in vitro FAAH inhibition assay.

Protocol for Synthesis of N-Palmitoyl-Serine

This protocol outlines a general method for the N-acylation of serine.

Materials:

-

L-Serine

-

Palmitoyl (B13399708) chloride or Palmitic anhydride (B1165640)

-

Anhydrous solvent (e.g., pyridine (B92270) or dichloromethane)

-

Base (e.g., triethylamine, if using palmitoyl chloride)

-

Silica (B1680970) gel for column chromatography

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Dissolution: Dissolve L-serine in the anhydrous solvent. Gentle heating may be required.

-

Acylation:

-

Using Palmitoyl Chloride: Cool the serine solution in an ice bath. Add the base, followed by the dropwise addition of palmitoyl chloride.

-

Using Palmitic Anhydride: Add palmitic anhydride to the serine solution. A catalyst such as 4-(dimethylamino)pyridine (DMAP) may be added.

-

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction (e.g., with water or a mild acid). Extract the product into an organic solvent. Wash the organic layer with brine and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to obtain pure N-palmitoyl-serine.

-

Characterization: Confirm the identity and purity of the product using techniques such as NMR spectroscopy and mass spectrometry.

Biological Roles and Therapeutic Potential

N-palmitoyl amino alcohols are implicated in a wide array of biological functions, highlighting their therapeutic potential for various diseases.

-

Anti-inflammatory Effects: PEA is a potent anti-inflammatory agent. It exerts these effects by activating PPAR-α and down-regulating the activation of mast cells and microglia.

-

Analgesic Properties: Both PEA and NPG have demonstrated significant pain-relieving properties in various animal models of chronic and neuropathic pain.

-

Neuroprotection: PEA has shown neuroprotective effects in models of stroke, spinal cord injury, and neurodegenerative diseases. It can reduce neuronal damage and promote recovery.

-

Immune Modulation: PEA can modulate the immune response, suggesting its potential use in autoimmune and inflammatory disorders.

Conclusion

N-palmitoyl amino alcohols represent a fascinating and therapeutically promising class of endogenous signaling lipids. Their diverse biological activities, mediated through a network of receptors and enzymes, underscore their importance in maintaining cellular and physiological homeostasis. The continued exploration of their signaling pathways and the development of specific modulators of their metabolism hold great promise for the discovery of novel treatments for a range of inflammatory, painful, and neurodegenerative conditions. This guide provides a foundational resource for researchers dedicated to advancing our understanding of these remarkable molecules.

Endogenous N-Acyl Alaninols: A Technical Guide for Researchers

An In-depth Examination of their Presence, Analysis, and Biological Significance in Tissues

Introduction

N-acyl alaninols are a class of lipid signaling molecules belonging to the larger family of N-acyl amino acids (NAAAs). These endogenous compounds are characterized by an acyl chain, typically a long-chain fatty acid, linked to the amino group of an alaninol molecule. While research into NAAAs as a whole has expanded significantly, driven by their structural similarity to endocannabinoids like anandamide, the specific roles and tissue distribution of N-acyl alaninols are an emerging area of investigation.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of endogenous N-acyl alaninols, focusing on their quantitative presence in tissues, the methodologies for their analysis, and their potential biological functions. This document is intended for researchers, scientists, and drug development professionals interested in this novel class of lipid mediators.

Quantitative Distribution in Tissues

The precise quantification of N-acyl alaninols across a wide range of tissues is still an area of active research. Limited studies have begun to reveal their presence, particularly in the central nervous system. The data currently available is not exhaustive, and concentrations can vary based on species, physiological state, and the specific N-acyl alaninol.

One of the most studied compounds in this class is N-oleoyl alanine (B10760859) (OlAla). Research in mice has identified its endogenous presence in the brain. For instance, following chronic intermittent alcohol self-administration, levels of OlAla were found to be significantly elevated in the prefrontal cortex (PFC), nucleus accumbens (NAc), and ventral tegmental area (VTA).

Table 1: Endogenous Levels of N-Oleoyl Alanine (OlAla) in Mouse Brain

| Brain Region | Condition | Concentration (pmol/g tissue) | Reference |

| Prefrontal Cortex (PFC) | Chronic Alcohol Self-Administration | Elevated (Specific values not provided in abstract) | [4] |

| Nucleus Accumbens (NAc) | Chronic Alcohol Self-Administration | Elevated (Specific values not provided in abstract) | [4] |

| Ventral Tegmental Area (VTA) | Chronic Alcohol Self-Administration | Elevated (Specific values not provided in abstract) | [4] |

It is important to note that the comprehensive quantitative landscape of various N-acyl alaninols (e.g., N-palmitoyl alaninol, N-stearoyl alaninol, N-arachidonoyl alaninol) in other key tissues such as the liver, adipose tissue, and muscle remains to be fully elucidated. The development of sensitive and specific analytical methods is crucial for expanding our knowledge in this area.

Experimental Protocols

The accurate analysis of N-acyl alaninols in biological tissues requires robust and validated experimental protocols. The following sections detail a general workflow from tissue extraction to quantitative analysis, primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for lipidomics.[5]

Tissue Extraction

The extraction of these lipophilic molecules from complex biological matrices is a critical first step. The Folch and Bligh & Dyer methods are widely used and effective for the extraction of total lipids, including N-acyl alaninols.

Materials:

-

Tissue sample (e.g., brain, liver, muscle)

-

Homogenizer (e.g., Dounce, Potter-Elvehjem, or bead beater)

-

Chloroform (CHCl₃)

-

Methanol (B129727) (MeOH)

-

0.9% NaCl solution (or 1 M KCl)

-

Internal standards (e.g., deuterated N-acyl alaninols)

-

Glass tubes with Teflon-lined caps

-

Centrifuge

-

Nitrogen evaporator or speed vacuum

Procedure (Modified Folch Method):

-

Homogenization: Weigh the frozen tissue sample and homogenize it in a 2:1 (v/v) mixture of chloroform:methanol. Use a sufficient volume of solvent to ensure complete immersion and homogenization of the tissue (e.g., 20 mL per gram of tissue). To minimize enzymatic degradation, this step should be performed on ice.

-

Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., d4-N-oleoyl alaninol) to the homogenate. The use of stable isotope-labeled internal standards is crucial for correcting for matrix effects and variations in extraction efficiency and instrument response.

-

Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate. Vortex the mixture thoroughly and centrifuge at low speed (e.g., 2000 x g) for 10 minutes to facilitate phase separation.

-

Lipid Extraction: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette. Transfer it to a clean glass tube.

-

Re-extraction: To maximize recovery, re-extract the upper aqueous phase and the protein interface with another volume of chloroform. Vortex, centrifuge, and combine the lower organic phase with the first extract.

-

Solvent Evaporation: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen or using a speed vacuum.

-

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, such as a mixture of methanol and acetonitrile.

Quantitative Analysis by LC-MS/MS

LC-MS/MS provides the high sensitivity and selectivity required for the quantification of low-abundance lipids like N-acyl alaninols.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole or QTRAP) equipped with an electrospray ionization (ESI) source

LC Conditions (Example):

-

Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid

-

Gradient: A gradient from a lower to a higher percentage of mobile phase B is used to elute the analytes. The specific gradient will depend on the specific N-acyl alaninols being analyzed.

-

Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 40°C.

MS/MS Conditions (Example):

-

Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode. The choice of polarity depends on the specific analyte and can be optimized.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the molecular ion of the N-acyl alaninol) and a specific product ion (a characteristic fragment ion) for each analyte and internal standard. This highly selective detection method minimizes interferences from the complex biological matrix.

-

Optimization: The declustering potential, collision energy, and other MS parameters should be optimized for each N-acyl alaninol and its corresponding internal standard to achieve maximum sensitivity.

Data Analysis:

-

The concentration of each N-acyl alaninol in the sample is determined by comparing the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard against a calibration curve constructed using known concentrations of the analyte and a fixed concentration of the internal standard.

Signaling and Metabolic Pathways

The biological functions of N-acyl alaninols are likely mediated through specific signaling pathways and are regulated by a balance of biosynthesis and degradation.

Biosynthesis

The primary route for the biosynthesis of N-acyl amino acids, including N-acyl alaninols, is believed to be the condensation of a fatty acid (or its activated acyl-CoA derivative) with the amino acid alanine, followed by the reduction of the carboxylic acid group to an alcohol. The enzymes responsible for these steps are still under investigation.

-

N-Acyltransferase Activity: Several N-acyltransferases have been identified that catalyze the formation of N-acyl amino acids.[4][6] The substrate specificity of these enzymes for alanine is an area of ongoing research. Glycine (B1666218) N-acyltransferase, for example, has been shown to utilize alanine as a substrate, albeit with a lower affinity than glycine.[4]

-

Reduction to Alaninol: The enzymatic reduction of the N-acyl alanine to the corresponding N-acyl alaninol is a plausible subsequent step, though the specific reductases involved have not yet been definitively identified.

Caption: Putative biosynthetic pathway of N-acyl alaninols.

Degradation

The primary enzyme responsible for the degradation of many N-acyl amino acids is Fatty Acid Amide Hydrolase (FAAH).[7][8][9][10] FAAH is a serine hydrolase that cleaves the amide bond, releasing the fatty acid and the amino acid (or in this case, alaninol). The substrate specificity of FAAH for N-acyl alaninols is an important area for future research to understand their signaling longevity.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The utilization of alanine, glutamic acid, and serine as amino acid substrates for glycine N-acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. "Identification and Characterization of N-acyltransferase Enzymes that " by Daniel Robert Dempsey [digitalcommons.usf.edu]

- 7. Fatty acid amide hydrolase substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An anatomical and temporal portrait of physiological substrates for fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The fatty acid amide hydrolase (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

Structural Characterization of (R)-N-(1-Hydroxypropan-2-yl)palmitamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-N-(1-Hydroxypropan-2-yl)palmitamide, also known as N-palmitoyl-D-alaninol, is a lipid molecule belonging to the class of N-acyl amino alcohols. These compounds are structurally related to the well-studied N-acylethanolamines (NAEs), a class of endogenous signaling lipids that includes the endocannabinoid anandamide (B1667382). Given its structure, this compound is of significant interest for its potential biological activities, particularly in the modulation of signaling pathways where other fatty acid amides are known to be active. This technical guide provides a comprehensive overview of the structural characterization of this compound, including its physicochemical properties, detailed experimental protocols for its synthesis and purification, and a summary of its expected spectral data based on analogous compounds.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₉H₃₉NO₂ |

| Molecular Weight | 313.52 g/mol |

| Physical Form | Crystalline Solid |

| Solubility | DMF: 10 mg/mL; DMSO: 4 mg/mL; Ethanol (B145695): 25 mg/mL |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of N-acyl amino alcohols is the Schotten-Baumann reaction, which involves the acylation of an amino alcohol with an acyl chloride in the presence of a base.[1]

Materials:

-

(R)-2-Aminopropan-1-ol

-

Palmitoyl (B13399708) chloride

-

Triethylamine (B128534) (TEA) or Sodium Hydroxide (NaOH)

-

Dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve (R)-2-aminopropan-1-ol (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of palmitoyl chloride (1.1 equivalents) in anhydrous dichloromethane to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol

The crude this compound can be purified by recrystallization or column chromatography.

1. Recrystallization:

-

Dissolve the crude product in a minimal amount of hot ethanol or acetonitrile.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

2. Flash Column Chromatography:

-

Stationary Phase: Silica (B1680970) gel.

-

Mobile Phase: A gradient of ethyl acetate (B1210297) in hexane (B92381) (e.g., 10% to 50% ethyl acetate).

-

Procedure:

-

Dissolve the crude product in a minimal amount of the mobile phase.

-

Load the solution onto a silica gel column.

-

Elute the column with the solvent gradient.

-

Collect fractions and analyze by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to yield the purified this compound.

-

Structural Characterization Data (Predicted)

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~5.8-6.2 | br s | -NH- |

| ~3.8-4.0 | m | -CH(CH₃)- |

| ~3.4-3.6 | m | -CH₂OH |

| ~2.1-2.3 | t | -CH₂-C(O)- |

| ~1.5-1.7 | m | -CH₂-CH₂-C(O)- |

| ~1.2-1.4 | br s | -(CH₂)₁₂- |

| ~1.1-1.2 | d | -CH(CH₃)- |

| ~0.8-0.9 | t | -CH₃ (palmitoyl) |

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~173-175 | -C(O)NH- |

| ~65-67 | -CH₂OH |

| ~48-50 | -CH(CH₃)- |

| ~36-38 | -CH₂-C(O)- |

| ~29-30 | -(CH₂)₁₂- |

| ~25-27 | -CH₂-CH₂-C(O)- |

| ~22-23 | -CH₂-CH₃ (palmitoyl) |

| ~17-19 | -CH(CH₃)- |

| ~14 | -CH₃ (palmitoyl) |

FTIR Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 | O-H stretch (hydroxyl), N-H stretch (amide) |

| ~2920, ~2850 | C-H stretch (aliphatic) |

| ~1640 | C=O stretch (Amide I) |

| ~1550 | N-H bend (Amide II) |

| ~1465 | C-H bend (methylene) |

| ~1050 | C-O stretch (hydroxyl) |

Mass Spectrometry

| m/z | Assignment |

| 314.30 | [M+H]⁺ |

| 336.28 | [M+Na]⁺ |

| 296.29 | [M-H₂O+H]⁺ |

Potential Biological Activity and Signaling Pathway

N-acyl amino alcohols are structurally analogous to N-acylethanolamines (NAEs), which are a class of lipid signaling molecules involved in the endocannabinoid system.[3] NAEs like anandamide and N-palmitoylethanolamide (PEA) are synthesized on demand and act on various cellular targets, including cannabinoid receptors (CB1 and CB2) and peroxisome proliferator-activated receptors (PPARs). The primary enzyme responsible for the degradation of NAEs is Fatty Acid Amide Hydrolase (FAAH).[4] It is plausible that this compound could interact with components of this signaling pathway, potentially as a substrate or inhibitor of FAAH, or as a ligand for related receptors.

Disclaimer: The spectral data and biological pathway information presented in this guide are predictive and based on structurally similar compounds. Experimental verification is required for definitive characterization and confirmation of biological activity.

References

- 1. researchgate.net [researchgate.net]

- 2. Palmitoyl Alanine | C19H37NO3 | CID 14961184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of N-palmitoyl-R-alaninol

An In-depth Technical Guide on the Physicochemical Properties of N-palmitoyl-R-alaninol

Disclaimer: Direct experimental data on the physicochemical properties and biological activity of N-palmitoyl-R-alaninol is limited in publicly available scientific literature. Therefore, this guide has been compiled using theoretical calculations, data from its constituent molecules (Palmitic Acid and R-alaninol), general principles of N-acyl amino alcohol chemistry, and information from closely related analogs. This document is intended for research and development professionals and should be used as a foundational resource.

Introduction

N-palmitoyl-R-alaninol is a lipoamino acid, a class of lipid signaling molecules characterized by a fatty acid (palmitic acid) linked to an amino alcohol (R-alaninol) via an amide bond. This structure imparts amphiphilic properties, with a long hydrophobic alkyl chain and a polar headgroup containing a hydroxyl moiety. Lipoamino acids are of significant interest to researchers due to their structural similarity to endogenous signaling lipids like endocannabinoids and their potential therapeutic applications, which can include anti-inflammatory and analgesic effects.[1] The "R" designation specifies the stereochemistry at the chiral center of the alaninol backbone, which can be critical for biological activity and interaction with molecular targets. This guide provides a comprehensive overview of the known and predicted physicochemical properties of N-palmitoyl-R-alaninol, detailed protocols for its synthesis and analysis, and a discussion of its potential biological roles based on related compounds.

Physicochemical Properties

The physicochemical properties of N-palmitoyl-R-alaninol are determined by its constituent parts: the 16-carbon saturated fatty acid tail and the chiral aminopropanol (B1366323) headgroup. Quantitative data for the precursor molecules are well-documented, while data for the final compound are largely theoretical.

Data Summary

The following tables summarize the key physicochemical data.

| Table 1: General and Calculated Properties of N-palmitoyl-R-alaninol | |

| Property | Value |

| IUPAC Name | N-[(2R)-1-hydroxypropan-2-yl]hexadecanamide |

| Molecular Formula | C₁₉H₃₉NO₂ |

| Molecular Weight | 313.52 g/mol |

| Exact Mass | 313.29808 u |

| Appearance | Predicted: White to off-white waxy solid |

| Table 2: Physicochemical Properties of Precursor Molecules | | | :--- | :--- | :--- | | Property | Palmitic Acid | (R)-(-)-2-Amino-1-propanol (R-alaninol) [2] | | CAS Number | 57-10-3 | 35320-23-1 | | Molecular Formula | C₁₆H₃₂O₂ | C₃H₉NO | | Molecular Weight | 256.42 g/mol | 75.11 g/mol | | Melting Point | 62.9 °C | N/A (liquid at room temp.) | | Boiling Point | 351 °C | 166-168 °C | | Density | 0.853 g/cm³ | 0.963 g/mL at 20 °C | | Solubility | Insoluble in water; Soluble in ethanol, ether | Miscible with water |

| Table 3: Predicted and Analog-Derived Properties of N-palmitoyl-R-alaninol | | | :--- | :--- | :--- | | Property | Predicted/Analog Value | Basis/Comment | | Melting Point (°C) | Data not available | Expected to be a waxy solid with a melting point higher than palmitic acid. | | Boiling Point (°C) | Data not available | High boiling point; likely to decompose under atmospheric pressure. | | Solubility | Predicted: Insoluble in water; Soluble in organic solvents (e.g., Chloroform, Methanol, DMSO) | Based on the long alkyl chain and properties of similar N-acyl lipids. | | logP (Octanol/Water) | Predicted: > 6.0 | High value due to the dominant hydrophobic nature of the C16 acyl chain. |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of N-palmitoyl-R-alaninol.

Synthesis of N-palmitoyl-R-alaninol via Mixed Anhydride (B1165640) Method

This protocol is adapted from a general method for the selective N-acylation of amino alcohols.[3] It involves the formation of a mixed anhydride from palmitic acid, which then selectively acylates the amino group of R-alaninol.

Materials:

-

Palmitic Acid (C₁₆H₃₂O₂)

-

(R)-(-)-2-Amino-1-propanol (R-alaninol)[2]

-

Methanesulfonyl Chloride (MsCl)

-

Triethylamine (B128534) (TEA)

-

Dichloromethane (DCM), anhydrous

-

Demineralized Water

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Methodology:

-

Mixed Anhydride Formation:

-

In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve palmitic acid (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add methanesulfonyl chloride (1.05 equivalents) dropwise to the stirred solution.

-

Allow the reaction to stir at 0 °C for 1 hour. The formation of the mixed anhydride will occur, often visible as a slight cloudiness due to the precipitation of triethylammonium (B8662869) chloride.

-

-

Acylation Reaction:

-

In a separate flask, dissolve R-alaninol (1.2 equivalents) in anhydrous dichloromethane.

-

Slowly add the R-alaninol solution to the mixed anhydride reaction mixture at 0 °C.

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

-

Workup:

-

Quench the reaction by adding demineralized water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield pure N-palmitoyl-R-alaninol.

-

Caption: Workflow for the synthesis of N-palmitoyl-R-alaninol.

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Methodology: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or MeOD). Acquire ¹H NMR and ¹³C NMR spectra.

-

Expected ¹H NMR signals:

-

A triplet around 0.88 ppm corresponding to the terminal methyl group of the palmitoyl (B13399708) chain.

-

A broad singlet around 1.25 ppm for the -(CH₂)₁₂- methylene (B1212753) protons.

-

A multiplet around 1.6 ppm for the β-methylene protons of the palmitoyl chain.

-

A triplet around 2.2 ppm for the α-methylene protons (-CH₂-CO) of the palmitoyl chain.

-